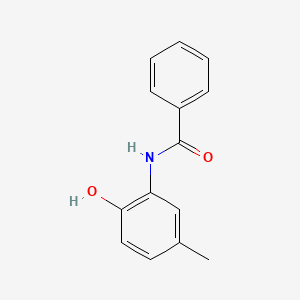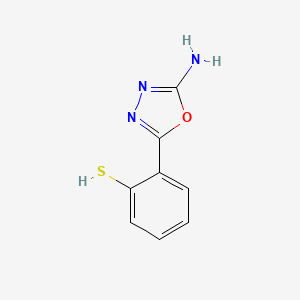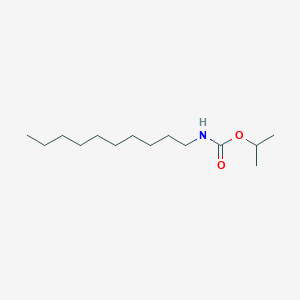
N-(4-pentylphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-戊基苯基)环己烷甲酰胺: 是一种有机化合物,其特征在于环己烷环连接到酰胺基团,酰胺基团进一步连接到4-戊基苯基基团
准备方法
合成路线和反应条件
N-(4-戊基苯基)环己烷甲酰胺的合成通常涉及以下步骤:
起始原料: 合成从环己烷羧酸和4-戊基苯胺开始。
羧酸的活化: 环己烷羧酸在催化剂如4-二甲基氨基吡啶 (DMAP) 的存在下,使用偶联试剂如二环己基碳二亚胺 (DCC) 活化。
酰胺形成: 活化的羧酸与4-戊基苯胺反应,形成所需的酰胺键,生成N-(4-戊基苯基)环己烷甲酰胺。
工业生产方法
在工业环境中,N-(4-戊基苯基)环己烷甲酰胺的生产可能涉及连续流反应器,以优化反应条件并提高产率。自动系统的使用确保对温度、压力和试剂添加的精确控制,从而导致更有效的合成过程。
化学反应分析
反应类型
N-(4-戊基苯基)环己烷甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 氧化,导致形成羧酸或酮。
还原: 使用如氢化铝锂 (LiAlH₄) 等还原剂的还原反应可以将酰胺基团转化为胺。
常见试剂和条件
氧化: KMnO₄ 在酸性或碱性介质中,CrO₃ 在乙酸中。
还原: LiAlH₄ 在干燥的乙醚中,硼氢化钠 (NaBH₄) 在甲醇中。
取代: 在路易斯酸催化剂如氯化铝 (AlCl₃) 的存在下,使用溴 (Br₂) 进行卤化或使用氯 (Cl₂) 进行氯化。
主要产物
氧化: 形成环己烷羧酸衍生物。
还原: 形成N-(4-戊基苯基)环己烷胺。
取代: 形成N-(4-戊基苯基)环己烷甲酰胺的卤代衍生物。
科学研究应用
N-(4-戊基苯基)环己烷甲酰胺在科学研究中具有广泛的应用:
化学: 用作有机合成中的构建块,用于开发更复杂的分子。
生物学: 研究其作为受体结合研究中配体的潜力。
医药: 探索其药理特性,包括潜在的抗炎和止痛作用。
工业: 用于开发具有特定性能的新材料,例如用于显示技术的液晶。
作用机制
N-(4-戊基苯基)环己烷甲酰胺发挥作用的机制涉及与特定分子靶标的相互作用。例如,在生物系统中,它可能与受体或酶结合,调节其活性。确切的途径和靶标取决于具体应用和使用环境。
相似化合物的比较
N-(4-戊基苯基)环己烷甲酰胺可以与其他类似化合物进行比较,例如:
N-(4-乙酰基苯基)环己烷甲酰胺: 不同之处在于存在乙酰基而不是戊基,导致不同的化学和物理性质。
N-(4-甲基苯基)环己烷甲酰胺:
N-(4-乙基苯基)环己烷甲酰胺: 具有乙基基团,提供甲基和戊基衍生物特性的平衡。
N-(4-戊基苯基)环己烷甲酰胺的独特性在于其特定的结构配置,赋予其独特的物理和化学性质,使其适用于专门的应用。
属性
分子式 |
C18H27NO |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
N-(4-pentylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C18H27NO/c1-2-3-5-8-15-11-13-17(14-12-15)19-18(20)16-9-6-4-7-10-16/h11-14,16H,2-10H2,1H3,(H,19,20) |
InChI 键 |
HYVLHQBMTJFRSS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)


![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
